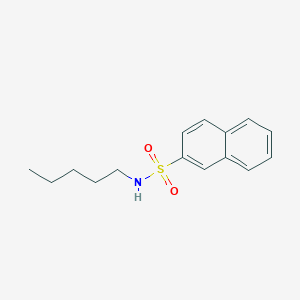

N-pentylnaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-pentylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-2-3-6-11-16-19(17,18)15-10-9-13-7-4-5-8-14(13)12-15/h4-5,7-10,12,16H,2-3,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRDSUYAQXTOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-pentylnaphthalene-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-sulfonyl chloride with pentylamine under basic conditions. The reaction typically proceeds as follows:

Naphthalene-2-sulfonyl chloride+Pentylamine→this compound+HCl

The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-pentylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-pentylnaphthalene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of N-pentylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthalene ring can engage in π-π interactions with aromatic amino acids, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Naphthalene-2-sulfonamide: Lacks the pentyl substituent, making it less hydrophobic.

N-pentylbenzenesulfonamide: Contains a benzene ring instead of a naphthalene ring, affecting its electronic properties.

N-pentyl-4-methylbenzenesulfonamide: Has a methyl group on the benzene ring, altering its steric and electronic characteristics

Uniqueness

N-pentylnaphthalene-2-sulfonamide is unique due to the combination of its naphthalene ring and pentyl substituent, which confer specific hydrophobic and electronic properties. These characteristics make it particularly suitable for applications requiring strong π-π interactions and hydrophobic interactions .

Q & A

Basic: What are the critical parameters for synthesizing N-pentylnaphthalene-2-sulfonamide with high yield?

The synthesis requires precise control of temperature , solvent polarity , and reaction time to optimize nucleophilic substitution and coupling reactions. For example, polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonamide bond formation, while temperatures between 60–80°C improve reaction kinetics without degrading intermediates. Catalysts like palladium complexes or mild bases (e.g., triethylamine) are critical for facilitating coupling steps involving aromatic or heterocyclic substituents .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For resolving substituent positions on the naphthalene ring and pentyl chain (¹H and ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereoelectronic effects of the sulfonamide group (e.g., bond angles and crystal packing) .

- Infrared (IR) Spectroscopy : To validate sulfonamide (-SO₂NH-) and alkyl chain functional groups .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in activity assays (e.g., IC₅₀ values) may arise from purity variations (e.g., residual solvents or unreacted intermediates) or assay conditions (e.g., pH, ionic strength). Mitigation strategies include:

- HPLC-Purification : Ensure ≥95% purity via reverse-phase chromatography .

- Dose-Response Replication : Test activity across multiple cell lines or enzymatic preparations to rule out model-specific artifacts .

- Computational Docking : Compare binding modes with structural analogs to identify critical interactions (e.g., hydrogen bonding with the sulfonamide group) .

Advanced: What strategies are effective for designing derivatives with improved pharmacokinetic properties?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) on the naphthalene ring to enhance metabolic stability .

- Bioisosteric Replacement : Replace the pentyl chain with cyclic amines or thiophene moieties to modulate lipophilicity and solubility .

- QSAR Modeling : Use quantitative structure-activity relationships to predict ADMET profiles based on logP, polar surface area, and hydrogen-bonding capacity .

Basic: What purification methods are most effective post-synthesis?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate sulfonamide derivatives from byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility of the sulfonamide core .

- HPLC : For analytical-scale purification, employ C18 columns with acetonitrile/water mobile phases .

Advanced: How can computational methods guide target identification for this compound?

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets like carbonic anhydrase or kinases, which often bind sulfonamides .

- Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes in target proteins over nanosecond timescales .

- Cheminformatics : Use tools like PubChem Bioactivity data to cross-reference structural analogs with known targets .

Basic: What are the stability considerations for storing this compound?

Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the sulfonamide group. Protect from light using amber vials, as UV exposure can degrade the naphthalene core .

Advanced: How to analyze contradictory results in enzyme inhibition studies?

- Kinetic Assays : Measure inhibition constants (Kᵢ) under varied substrate concentrations to distinguish competitive vs. non-competitive mechanisms .

- Structural Overlays : Compare X-ray structures of enzyme-inhibitor complexes to identify steric clashes or conformational flexibility .

- Cross-Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.